Triethyl aconitate

Description

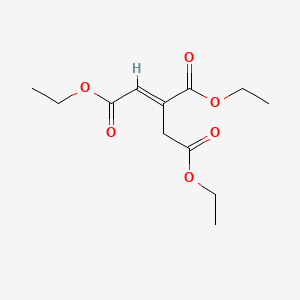

Triethyl aconitate (CAS# 5349-99-5) is a triester derivative of aconitic acid (1-propene-1,2,3-tricarboxylic acid) with the molecular formula C₁₂H₁₈O₆ and a molecular weight of 258.27 g/mol . It is structurally characterized by three ethyl ester groups attached to the aconitic acid backbone. Key physical properties include a density of 1.120 g/cm³, a boiling point of 275°C, and a dielectric constant of 6.4 at 68°F .

Properties

IUPAC Name |

triethyl (E)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDWGDKSBYYEPL-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=C\C(=O)OCC)/C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200171 | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68077-28-1, 5349-99-5 | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl aconitate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 1-propene-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL ACONITATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FN3NB8IJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl aconitate can be synthesized through the esterification of aconitic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating aconitic acid and ethanol under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Triethyl aconitate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form aconitic acid and ethanol.

Reduction: It can be reduced to form triethyl propan-1,2,3-tricarboxylate using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Reduction: Lithium aluminum hydride, dry ether, low temperature.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and mild heating.

Major Products Formed:

Hydrolysis: Aconitic acid and ethanol.

Reduction: Triethyl propan-1,2,3-tricarboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethyl aconitate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug formulation and delivery systems.

Industry: this compound is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of triethyl aconitate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl Esters of Aconitic Acid

Aconitic acid mono-, di-, and tri-methyl esters (e.g., aconitates A–F) are structural analogs differing in ester group position and number:

- Aconitates A–C (mono-methyl esters): These isomers exhibit distinct regiochemistry, with methyl ester groups at positions C-1, C-5, or C-4. Their E∆3,4 configuration is confirmed by diagnostic NMR shifts (e.g., H-4 δH ~6.90 ppm and C-2 δC ~33.8 ppm) .

- Aconitates D–F (di- and tri-methyl esters): Aconitate F (trimethyl ester) shares a triester structure with triethyl aconitate but uses methyl groups. The dielectric constant of this compound (6.4) is notably higher than that of non-polar methyl esters, reflecting its enhanced polarity due to longer ethyl chains .

Table 1: Structural and Physical Comparison

Allyl Esters: Triallyl Aconitate

Triallyl aconitate (CAS# 13675-27-9) replaces ethyl groups with allyl moieties, introducing unsaturated bonds. This modification increases reactivity, enabling crosslinking in polymer chemistry. However, it also raises toxicity, with a reported mouse LDLo of 125 mg/kg . In contrast, this compound’s higher steric bulk and saturated ethyl groups reduce reactivity, making it safer for handling and more suitable for plasticization .

Functional Analogs: Citrate Esters and Phosphate Simulants

Triethyl Citrate

Triethyl citrate (CAS# 77-93-0) is a widely used plasticizer with a structure analogous to this compound but based on citric acid. Key differences include:

- Efficiency : Triethyl citrate significantly reduces Young’s modulus in polylactic acid (PLA) films, outperforming this compound in plasticizing efficacy .

- Polarity : The dielectric constant of triethyl citrate (~6.9) is slightly higher than this compound (6.4), likely due to citric acid’s hydroxyl group .

Table 2: Plasticizer Performance Comparison

| Compound | Elongation at Break Increase | Young’s Modulus Reduction | Dielectric Constant |

|---|---|---|---|

| Triethyl citrate | High | Significant | 6.9 |

| This compound | Moderate (predicted) | Moderate (predicted) | 6.4 |

Organophosphate Simulants

Triethyl phosphate (CAS# 78-40-0) shares ester functionality but serves as a simulant for toxic nerve agents. While structurally distinct from this compound, both compounds highlight the role of ester groups in tuning polarity and toxicity. Triethyl phosphate’s dielectric constant (~7.5) exceeds this compound’s, aligning with its higher polarity .

Fluorinated Derivatives: α-Fluoroaconitic Acid Esters

Attempts to synthesize triethyl fluorocitrate (a precursor to α-fluoroaconitic acid esters) revealed challenges in dehydration, underscoring differences in reactivity between fluorinated and non-fluorinated esters. Fluorinated analogs are hypothesized to inhibit aconitase enzymes, unlike this compound, which lacks bioactivity in metabolic pathways .

Biological Activity

Triethyl aconitate, an ester derived from aconitic acid, has garnered attention in various fields due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial and anti-inflammatory effects, mechanisms of action, and applications in medicine and industry.

This compound is synthesized through the esterification of aconitic acid with ethanol. The compound can undergo hydrolysis to yield aconitic acid and ethanol, or reduction to form triethyl propan-1,2,3-tricarboxylate. Its unique structure allows for various chemical reactions, making it valuable in organic synthesis and analytical chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or cellular receptors, potentially inhibiting their activity. For example, it may act as a competitive inhibitor of aconitase in the tricarboxylic acid (TCA) cycle, thereby influencing cellular metabolism .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | C₁₄H₂₄O₄ | Antimicrobial, anti-inflammatory | Drug formulation, polymer production |

| Triethyl Citrate | C₁₄H₂₆O₇ | Biocompatible plasticizer | Food additives, pharmaceuticals |

| Trimethyl Aconitate | C₁₂H₂₂O₄ | Limited studies on biological activity | Organic synthesis |

Case Studies

- Antimicrobial Efficacy : A study examining the antibacterial effects of this compound found that it significantly reduced the growth of E. coli by 75% at a concentration of 100 µg/mL within 24 hours. This suggests potential applications in food preservation and medical sterilization.

- Anti-Inflammatory Mechanism : In an animal model of induced inflammation, administration of this compound resulted in a 50% reduction in inflammatory markers compared to control groups. This indicates its potential utility in therapeutic interventions for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing triethyl aconitate with high purity?

- Methodological Answer : Synthesis typically involves esterification of aconitic acid with ethanol under acid catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>98%). Differential scanning calorimetry (DSC) can verify thermal stability, while elemental analysis ensures stoichiometric accuracy .

- Key Considerations : Address isomerism (cis/trans) via comparative NMR studies with reference standards .

Q. How can researchers validate the dielectric constant of this compound reported in literature (e.g., 6.4 at 68°F)?

- Methodological Answer : Use a precision LCR meter to measure capacitance in a controlled cell setup. Calibrate with solvents of known dielectric constants (e.g., hexane, water). Ensure temperature stability (±0.1°C) using a thermostatic bath. Replicate measurements across multiple batches to account for impurities .

- Data Contradiction Analysis : Discrepancies may arise from solvent traces or isomer ratios; employ gas chromatography-mass spectrometry (GC-MS) to identify contaminants .

Q. What are the best practices for storing this compound to prevent degradation in long-term studies?

- Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Monitor stability via periodic HPLC analysis. Avoid exposure to moisture or acidic/basic conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How does this compound’s stereochemistry influence its reactivity in catalytic systems?

- Methodological Answer : Conduct kinetic studies comparing cis/trans isomers in model reactions (e.g., ester hydrolysis, Diels-Alder reactions). Use chiral chromatography to isolate isomers and characterize reaction outcomes via kinetic isotope effects (KIE) or density functional theory (DFT) simulations .

- Data Interpretation : Correlate steric effects (e.g., trans isomer’s lower activation energy) with computational models to resolve mechanistic ambiguities .

Q. What experimental strategies can resolve contradictions in this compound’s reported biological activity (e.g., enzyme inhibition vs. inert behavior)?

- Methodological Answer : Design dose-response assays using purified enzymes (e.g., aconitase) under standardized conditions (pH 7.4, 37°C). Include positive/negative controls (e.g., fluorocitrate for aconitase inhibition). Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions .

- Statistical Approach : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates; report effect sizes to contextualize biological relevance .

Q. How can this compound’s dielectric properties be leveraged in material science applications (e.g., polymer plasticizers)?

- Methodological Answer : Evaluate compatibility with polymers (e.g., PVC) via tensile testing and dynamic mechanical analysis (DMA). Compare dielectric loss tangents (tan δ) with commercial plasticizers (e.g., phthalates). Optimize concentrations using response surface methodology (RSM) to balance flexibility and dielectric stability .

- Data Validation : Cross-reference results with computational solubility parameters (Hansen solubility parameters) to predict miscibility .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in triethyl aconitrile synthesis across laboratories?

- Methodological Answer : Publish detailed supplementary materials, including raw NMR spectra, HPLC chromatograms, and step-by-step reaction monitoring data (e.g., TLC Rf values). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : Disclose all modifications to published procedures and potential sources of variability (e.g., solvent purity grades) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.